2-Hexylcinnamyl-alcohol-d5 2-Hexylcinnamyl-alcohol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16610383
InChI: InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 223.36 g/mol

2-Hexylcinnamyl-alcohol-d5

CAS No.:

Cat. No.: VC16610383

Molecular Formula: C15H22O

Molecular Weight: 223.36 g/mol

* For research use only. Not for human or veterinary use.

2-Hexylcinnamyl-alcohol-d5 -

Specification

Molecular Formula C15H22O
Molecular Weight 223.36 g/mol
IUPAC Name (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol
Standard InChI InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D
Standard InChI Key KTCAZEVYBWMPOY-AVBAJIQZSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H]
Canonical SMILES CCCCCCC(=CC1=CC=CC=C1)CO

Introduction

Structural and Molecular Characteristics

Atomic Composition and Isotopic Labeling

The molecular structure of 2-hexylcinnamyl-alcohol-d5 features a cinnamyl backbone (a phenyl group bonded to a propenyl chain) modified with a hexyl substituent at the second carbon. The deuterium atoms are strategically positioned on the aromatic ring, as evidenced by its IUPAC name: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol . This isotopic labeling minimizes metabolic interference in biological systems while maintaining the compound’s chemical reactivity.

Table 1: Key Molecular Properties of 2-Hexylcinnamyl-alcohol-d5

PropertyValueSource
Molecular FormulaC₁₅H₂₂OPubChem
Molecular Weight223.36 g/molPubChem
XLogP3-AA4.9PubChem
Hydrogen Bond Donors1PubChem
Rotatable Bond Count7PubChem
Exact Mass223.198449051 DaPubChem

Synthesis and Production Pathways

Biocatalytic Approaches

The synthesis of cinnamyl alcohol derivatives often employs enzymatic cascades. For example, Klumbys et al. demonstrated a three-step biocatalytic route to cinnamyl alcohol using phenylalanine ammonia lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) . While this study focused on non-deuterated compounds, analogous strategies could adapt deuterated phenylalanine precursors to yield 2-hexylcinnamyl-alcohol-d5. Key parameters from this work include:

  • PAL Activity: 44–90% conversion of L-phenylalanine to trans-cinnamic acid at catalyst loads of 1–5 mg/mL .

  • CAR/ADH Synergy: Combining Mycobacterium marinum CAR (MCAR) with Saccharomyces cerevisiae ADH achieved >90% conversion of cinnamic acid to cinnamyl alcohol .

Industrial-Scale Chemical Synthesis

Patent CN103539647A outlines a method for synthesizing α-hexylcinnamaldehyde using n-octanal and benzaldehyde under basic conditions . Although targeting the aldehyde, this protocol could be modified by reducing the aldehyde group to an alcohol. Critical steps include:

  • Condensation: Reacting 30% n-octanal with benzaldehyde (1:0.5–1 molar ratio) catalyzed by potassium hydroxide (1–10 wt%) at 35–42°C .

  • Neutralization: Acetic acid addition to pH 6.5–7.0, followed by phase separation .

  • Purification: Flash distillation at 60–90°C under vacuum (1000–3000 Pa) to recover unreacted substrates .

For deuterated analogs, substituting deuterated benzaldehyde (C₆D₅CHO) in the condensation step would introduce isotopic labels. Subsequent reduction of the aldehyde intermediate (e.g., via NaBH₄ or catalytic hydrogenation) would yield 2-hexylcinnamyl-alcohol-d5.

Physicochemical Properties and Stability

Partitioning and Solubility

The high XLogP3-AA value (4.9) indicates strong lipophilicity, favoring partitioning into organic phases . This property aligns with its potential use in fragrance formulations, where non-polar matrices dominate. Aqueous solubility is likely minimal, necessitating solvents like THF or ethanol for laboratory handling.

Thermal and Chemical Stability

Deuterium incorporation enhances thermal stability compared to non-deuterated analogs. In hydrogenation studies, cobalt-based catalysts achieved 89% selectivity for cinnamyl alcohol over cinnamaldehyde under transfer hydrogenation conditions (Table 2) . Such data suggest that 2-hexylcinnamyl-alcohol-d5 would resist retro-aldol decomposition under mild conditions.

Table 2: Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol

EntryHydrogen DonorMolar Ratio (FA:NEt₃)Conversion (%)Selectivity (%)
1Formic Acid-6429
2Formic Acid1:19989

Applications in Research and Industry

Isotopic Labeling in Metabolic Studies

As a stable isotope-labeled compound, 2-hexylcinnamyl-alcohol-d5 serves as an internal standard in liquid chromatography–mass spectrometry (LC-MS). Its deuterium atoms produce distinct isotopic peaks, enabling precise quantification of non-labeled analogs in complex matrices like plant extracts or biological fluids.

Fragrance and Flavor Chemistry

Cinnamyl alcohol derivatives are prized for their floral, balsamic odors. The hexyl chain in 2-hexylcinnamyl-alcohol-d5 likely enhances longevity in perfumes by reducing volatility. Industrial patents (e.g., CN103539647A) emphasize the demand for such compounds in cosmetics and household products .

Analytical Characterization Techniques

Mass Spectrometry

The exact mass (223.198449 Da) and deuterium pattern produce a characteristic [M+H]+ ion at m/z 224.20 with a 5 Da shift relative to the non-deuterated form. High-resolution MS/MS would fragment the deuterated phenyl group, yielding ions at m/z 77 (C₆D₅+) and 105 (C₇H₇O+) .

Nuclear Magnetic Resonance

¹H NMR would show absence of aromatic protons (replaced by deuterium), with signals for the hexyl chain (δ 0.8–1.5 ppm) and allylic alcohol (δ 4.1–4.3 ppm). ¹³C NMR would confirm deuteration through attenuated aromatic carbon signals.

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